![molecular formula C18H25N3O B2760291 1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea CAS No. 941968-81-6](/img/structure/B2760291.png)
1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea
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Description
1-cyclohexyl-3-(1-ethyl-1H-indol-3-yl)-1-methylurea, also known as GW501516, is a PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained attention in the sports and fitness industry due to its potential performance-enhancing effects.
Scientific Research Applications
Synthesis and Structural Analysis
Chemical Degradation and Metabolism : The degradation and metabolism of similar compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, have been extensively studied. These compounds exhibit lipid solubility and undergo rapid degradation in plasma, showing significant excretion by the kidneys and binding to plasma proteins. The degradation process involves the formation of various metabolites, indicating complex biotransformation pathways (Oliverio et al., 1970).
Chemical Reactions and Isomerization : Research on the chemical reactions of these compounds reveals the formation of significant quantities of 2-chloroethanol and other degradation products under physiological conditions, providing insights into their chemical stability and potential interactions with biological systems (Reed et al., 1975).
Molecular Interactions and Binding : Studies have also focused on the interaction of similar compounds with nucleic acids and proteins, both in vivo and in vitro. These interactions suggest a dual mechanism of action, involving modification of cellular proteins and nucleic acids, which could be relevant for their potential therapeutic applications (Cheng et al., 1972).
Biological Activities
Antimicrobial and Anticancer Properties : New derivatives of indole compounds have been synthesized and tested for their antimicrobial and anticancer activities. These compounds have shown significant activity against various pathogens and cancer cell lines, highlighting the potential for therapeutic applications (El-Sawy et al., 2013).
Photophysical Studies and Fluorescent Probes : The synthesis of new fluorescent indole derivatives from β-brominated dehydroamino acids has been explored. These compounds exhibit high fluorescence quantum yields and solvent sensitivity, making them suitable candidates for fluorescent probes (Pereira et al., 2010).
properties
IUPAC Name |
1-cyclohexyl-3-(1-ethylindol-3-yl)-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-3-21-13-16(15-11-7-8-12-17(15)21)19-18(22)20(2)14-9-5-4-6-10-14/h7-8,11-14H,3-6,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHTPYSRPSEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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